molecular formula C11H26N2 B1266371 3-Aminopropyl(octyl)amine CAS No. 7173-57-1

3-Aminopropyl(octyl)amine

Cat. No. B1266371
CAS RN: 7173-57-1
M. Wt: 186.34 g/mol
InChI Key: KPZNJYFFUWANHA-UHFFFAOYSA-N
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Description

3-Aminopropyl(octyl)amine is a compound with the CAS Number: 7173-57-1 . It has a molecular weight of 186.34 and is a liquid at room temperature . It contains a total of 38 bonds, including 12 non-H bonds, 10 rotatable bonds, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .


Synthesis Analysis

Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions . Another study used tris(2-amino ethyl) amine and tris(3-amino propyl) amine backboned tripodal receptors for anion recognition .


Molecular Structure Analysis

The molecular structure of 3-Aminopropyl(octyl)amine contains a total of 39 atoms, including 26 Hydrogen atoms, 11 Carbon atoms, and 2 Nitrogen atoms . It contains total 38 bond(s); 12 non-H bond(s), 10 rotatable bond(s), 1 primary amine(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

Amines like 3-Aminopropyl(octyl)amine can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . Also, elimination reactions of 4º-ammonium salts are termed Hofmann eliminations .


Physical And Chemical Properties Analysis

3-Aminopropyl(octyl)amine is a liquid at room temperature . It has a molecular weight of 186.34 . It contains a total of 38 bonds, including 12 non-H bonds, 10 rotatable bond(s), 1 primary amine(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .

Scientific Research Applications

Metal Coordination and Fluorescence Sensing

Specific Scientific Field

Analytical chemistry and materials science.

Summary

Researchers have synthesized a variety of polyazamacrocyclic compounds containing structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines. These macrocycles are decorated with one or two fluorophore groups (such as dansyl or quinoline) at different nitrogen atoms. The synthesis involves Pd(0)-catalyzed amination. The compounds’ spectrophotometric and fluorescent properties were studied, along with their coordination with metal cations (Cu(II), Zn(II), Cd(II), Pb(II), and Hg(II)). Notably, three of the studied macrocycles show significant fluorescence enhancement and hold promise as detectors for Zn(II) cations .

Experimental Procedures

Results

Surface Modification of Metal Oxide Nanoparticles

Specific Scientific Field

Materials science and nanotechnology.

Summary

The compound has been widely used as a silanization agent for modifying metal oxide nanoparticle (MONP) surfaces. The introduction of the amine group (NH₂) enhances MONP dispersibility and antibacterial properties. Applications include electrochemical sensors, catalysts, and Pickering emulsions .

Experimental Procedures

Results

Tripodal Receptors for Anion Binding

Specific Scientific Field

Supramolecular chemistry and molecular recognition.

Summary

Tris(3-aminopropyl)amine-based tripodal receptors have been synthesized. These receptors, such as tris([(4-cyanophenyl)amino]propyl)urea and tris([(4-cyanophenyl)amino]propyl)thiourea, were investigated for their anion binding properties. Halides and oxoanions were studied .

Experimental Procedures

Results

Safety And Hazards

3-Aminopropyl(octyl)amine is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Research has shown that tris(3-aminopropyl)amine can be used to fabricate a positively-charged nanofiltration membrane with tunable performance . This could be a promising direction for future research and applications of this compound.

properties

IUPAC Name

N'-octylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZNJYFFUWANHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221951
Record name 3-Aminopropyl(octyl)amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopropyl(octyl)amine

CAS RN

7173-57-1
Record name N1-Octyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7173-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Octyl-1,3-propanediamine
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Record name 3-Aminopropyl(octyl)amine
Source EPA DSSTox
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Record name 3-aminopropyl(octyl)amine
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Record name N-OCTYL-1,3-PROPANEDIAMINE
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